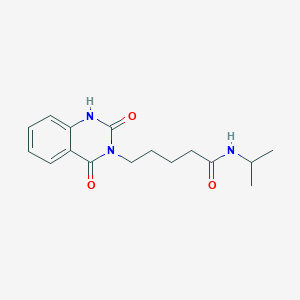
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a candidate for diverse scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: This compound can be synthesized from commercially available precursors like 3,4-dihydroisoquinoline and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.
Reactions:
Step 1: The synthesis begins with the nucleophilic substitution of 3,4-dihydroisoquinoline with sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Step 2: The intermediate then undergoes further nucleophilic attack by ethylamine, forming the ethyl-sulfonyl derivative.
Step 3: This product is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride to produce the final compound.
Industrial Production Methods
In an industrial setting, the process would involve large-scale reactors and optimized conditions to maximize yield and purity. Techniques like continuous flow chemistry might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the dihydroisoquinoline ring, leading to the formation of an aromatic isoquinoline derivative.
Reduction: Reduction can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution at the benzamide position is possible, allowing for modification of the compound.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation yields aromatic isoquinoline derivatives.
Reduction forms corresponding sulfides.
Substitution results in various benzamide derivatives.
科学的研究の応用
Chemistry
The compound is studied for its role as an intermediate in organic synthesis due to its multiple functional groups.
Biology
Potential for biochemical applications, such as enzyme inhibition or receptor binding studies.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Could be used as a precursor for specialty chemicals or as a functional material in the development of new polymers.
作用機序
The compound's effects are mediated through its interaction with various molecular targets:
Enzyme Inhibition: The sulfonyl groups can interact with the active sites of certain enzymes, leading to inhibition.
Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-(Methylthio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a methylthio group instead of the dihydroisoquinoline moiety.
N-(2-(3,4-Dihydroxyphenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Featuring a catechol group instead of the dihydroisoquinoline moiety.
Uniqueness
The combination of dihydroisoquinoline and pyrrolidin-1-ylsulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide provides unique electronic and steric properties, making it distinct from other similar compounds.
That should give a solid foundation for understanding this multifaceted compound. Need any more details?
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c26-22(19-7-9-21(10-8-19)32(29,30)24-13-3-4-14-24)23-12-16-31(27,28)25-15-11-18-5-1-2-6-20(18)17-25/h1-2,5-10H,3-4,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGKEGFDSZVGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2845735.png)


![1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2845740.png)

![6-methoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)

![6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2845752.png)


![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)

![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)
